1-Methoxy-4-methylphenazine: A Technical Guide for Researchers
1-Methoxy-4-methylphenazine: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1-Methoxy-4-methylphenazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related phenazine derivatives to project its characteristics and potential biological significance. All predicted data are based on established knowledge of phenazine chemistry and should be considered theoretical until experimentally verified.
Chemical Structure and Identification
1-Methoxy-4-methylphenazine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₂N₂O. The core structure consists of a pyrazine ring fused to two benzene rings, forming the phenazine scaffold. A methoxy group (-OCH₃) is substituted at the 1-position and a methyl group (-CH₃) at the 4-position.
Systematic IUPAC Name: 1-Methoxy-4-methylphenazine
Predicted Chemical Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Canonical SMILES | COC1=C(C=CC=C1)N=C2C=C(C=CC2=N)C |
| InChI Key | (Predicted) |
| CAS Number | (Not assigned) |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Methoxy-4-methylphenazine, extrapolated from data available for 1-Methoxyphenazine and other substituted phenazines.[1]
| Property | Predicted Value | Reference Compound |
| Melting Point | 170-180 °C | 1-Methoxyphenazine: 168-173 °C[2] |
| Boiling Point | > 300 °C | High for phenazine derivatives |
| Appearance | Light yellow to orange crystalline powder | 1-Methoxyphenazine[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); Insoluble in water | General for phenazines |
| logP | ~3.0 | 1-Methoxyphenazine: 2.6[1] |
Spectroscopic Data (Predicted)
While experimental spectra for 1-Methoxy-4-methylphenazine are not available, the following are predicted key features based on analogous structures.
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (multiple signals, δ 7.5-8.5 ppm), Methoxy protons (singlet, δ ~4.0 ppm), Methyl protons (singlet, δ ~2.5 ppm). |
| ¹³C NMR | Aromatic carbons (multiple signals, δ 110-150 ppm), Methoxy carbon (δ ~55 ppm), Methyl carbon (δ ~20 ppm). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 224. |
Proposed Synthesis
A plausible synthetic route for 1-Methoxy-4-methylphenazine can be adapted from established methods for synthesizing substituted phenazines, such as the Wohl-Aue reaction or palladium-catalyzed cross-coupling reactions.[3][4] A hypothetical two-step synthesis is outlined below.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 2-amino-5-methyl-N-(2-methoxyphenyl)aniline
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To a solution of 2-methoxy-N-phenylaniline (1 equivalent) in a suitable solvent (e.g., toluene), add 4-bromo-2-nitroaniline (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., BINAP, 0.03 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 100-110 °C for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate diarylamine.
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Reduce the nitro group of the purified intermediate using a standard reducing agent (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation with Pd/C) to yield 2-amino-5-methyl-N-(2-methoxyphenyl)aniline.
Step 2: Oxidative Cyclization to 1-Methoxy-4-methylphenazine
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Dissolve the resulting diamine from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an oxidizing agent, such as ferric chloride (FeCl₃) or air in the presence of a base, to the solution.
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Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete, as monitored by TLC.
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Quench the reaction and neutralize the mixture.
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Extract the product with an organic solvent.
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Wash the combined organic layers, dry, and concentrate.
-
Purify the crude 1-Methoxy-4-methylphenazine by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Phenazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The biological effects of phenazines are often attributed to their ability to intercalate into DNA and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
The introduction of methoxy and methyl groups on the phenazine core can modulate these activities. The methoxy group, being an electron-donating group, may influence the redox properties of the molecule. The methyl group can affect its lipophilicity and steric interactions with biological targets.[6]
Based on the known mechanisms of other substituted phenazines, 1-Methoxy-4-methylphenazine could potentially be involved in the following signaling pathways:
Applications in Research and Drug Development
Given the established bioactivity of the phenazine scaffold, 1-Methoxy-4-methylphenazine could be a valuable compound for:
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Anticancer Research: As a potential DNA intercalating agent and ROS generator, it warrants investigation against various cancer cell lines.
-
Antimicrobial Drug Discovery: Many phenazine natural products exhibit potent antibacterial and antifungal activities.
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Materials Science: Phenazine derivatives are also explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs), due to their electrochemical and photophysical properties.[2][7][8]
Conclusion
While direct experimental data on 1-Methoxy-4-methylphenazine is scarce, this technical guide provides a robust theoretical framework based on the well-documented chemistry of analogous phenazine derivatives. The proposed synthetic route offers a viable starting point for its preparation, and the predicted properties and biological activities highlight its potential as a compound of interest for further investigation in medicinal chemistry and materials science. Experimental validation of the presented information is a necessary next step to fully elucidate the chemical and biological profile of this novel phenazine derivative.
References
- 1. 1-Methoxyphenazine | C13H10N2O | CID 76137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design strategies and applications of novel functionalized phenazine derivatives: a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
